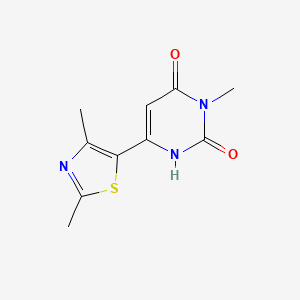
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran
Übersicht
Beschreibung
The compound “4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran” is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains a bromo and nitro group attached to a phenyl ring, which is further connected to the tetrahydropyran ring via a methylene (-CH2-) group.
Chemical Reactions Analysis
Tetrahydropyranyl ethers are known to be resilient to a variety of reactions . The presence of the bromo and nitro groups on the phenyl ring could make this compound susceptible to reactions typical of these groups, such as nucleophilic aromatic substitution or reduction of the nitro group.Wissenschaftliche Forschungsanwendungen
Synthesis of Pheromones
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran has been used in the synthesis of pheromones. Specifically, it has been involved in the efficient synthesis of hexadecadienyl acetate and hexadecadienal, which are components of the female sex pheromones of Antheraea pernyi and A. polyphemus (Bestmann & Gunawardena, 1992) (Bestmann & Gunawardena, 1992).
Facilitation of Annulation Reactions
The compound is instrumental in annulation reactions. A study demonstrated its use in facilitating a [5+1] annulation reaction with C1 nucleophiles, leading to the synthesis of functionalized dihydropyrans (Zhong et al., 2020) (Zhong et al., 2020).
Prins Cyclization in Tetrahydropyranone Synthesis
It plays a role in Prins cyclization processes. Research has shown that tetrahydropyranones can be synthesized using a method that involves 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran, achieving high diastereoselectivity (Bora et al., 2023) (Bora et al., 2023).
Formation of Nitro-allenyl-tetrahydropyrans
It has been used in the synthesis of nitro-allenyl-tetrahydropyrans through oxa-Michael addition/SN2′ substitution processes (Dumez, Faure, & Dulcere, 2001) (Dumez, Faure, & Dulcere, 2001).
Preparation of Tetrahydropyrans for Biological Screening
It has contributed to the synthesis of a diverse range of tetrahydropyrans for biological target screening. These compounds have been prepared via oxidative carbon-hydrogen bond activation and click chemistry (Zaware et al., 2011) (Zaware et al., 2011).
Nitration in Tetrahydropyran Synthesis
The compound is involved in the nitration processes of tetrahydropyrans, facilitating the production of various nitro-compounds (Sargsyan, Mkrtumyan, & Gevorkyan, 1987) (Sargsyan, Mkrtumyan, & Gevorkyan, 1987).
Conversion into Tetrahydropyran Derivatives
This chemical is used in converting bromo oxirane into tetrahydropyran derivatives, as demonstrated in the synthesis of compounds like rhopaloic acid A and hippospongic acid A (Tokumasu et al., 1997) (Tokumasu et al., 1997).
Wirkmechanismus
are a class of organic compounds that contain a six-membered ring with five carbon atoms and one oxygen atom . They are commonly used in organic synthesis, particularly as protecting groups for alcohols . The tetrahydropyran ring system is also the core of pyranose sugars, such as glucose .
The mechanism of action of a tetrahydropyran would depend on its specific functional groups and the biological system it interacts with. For example, in the case of ambruticins, a family of polyketide natural products that exhibit potent antifungal activity, the tetrahydropyran ring is formed via the AmbJ catalysed epoxidation of the unsaturated 3,5-dihydroxy acid, ambruticin J, followed by regioselective cyclisation to ambruticin F .
The pharmacokinetics of tetrahydropyrans would also depend on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different tetrahydropyrans .
Eigenschaften
IUPAC Name |
4-[(5-bromo-2-nitrophenoxy)methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c13-10-1-2-11(14(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAKUVZSFKUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



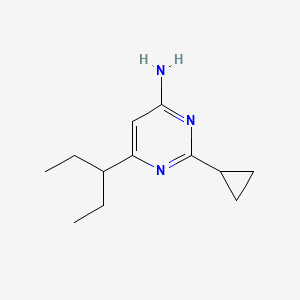
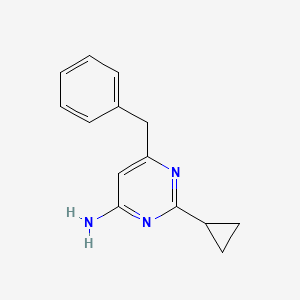


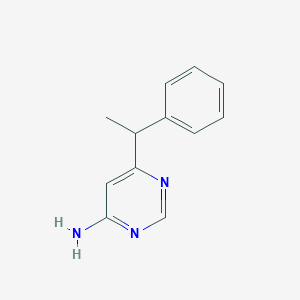

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)
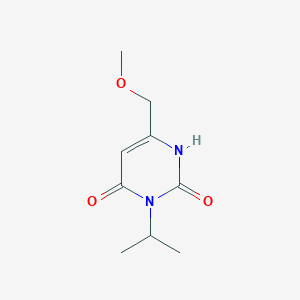
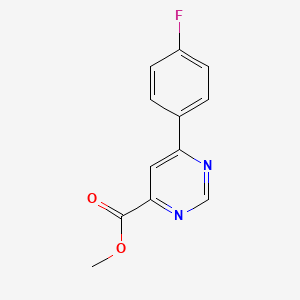


![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)
